

An In-Depth Technical Guide to the Chemical Properties of 6-Hydroxyhexanamide

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Compound of Interest

Compound Name: 6-Hydroxyhexanamide

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Introduction

6-Hydroxyhexanamide is a bifunctional organic molecule featuring a hydroxyl (-OH) group and an amide (-CONH₂) group at opposing ends of a six-carbon aliphatic chain. This unique structure makes it a versatile building block in polymer chemistry and a molecule of interest for potential applications in materials science and biomedical fields. This technical guide provides a comprehensive overview of the known chemical properties of **6-hydroxyhexanamide**, including its physicochemical characteristics, spectral data, synthesis protocols, and potential applications.

Chemical and Physical Properties

The chemical and physical properties of **6-hydroxyhexanamide** are summarized in the table below. It is important to note that while some experimental data is available for related compounds, many of the properties for **6-hydroxyhexanamide** itself are predicted values.

Property	Value	Source
IUPAC Name	6-hydroxyhexanamide	[PubChem][1]
Synonyms	6-hydroxycaproamide, 6-Hydroxy-hexanoic acid amide	[PubChem][1]
CAS Number	4547-52-8	[PubChem][1]
Molecular Formula	C ₆ H ₁₃ NO ₂	[PubChem][1]
Molecular Weight	131.17 g/mol	[PubChem][1]
Melting Point	20 °C (decomposes) (Predicted)	
Boiling Point	330.2 ± 25.0 °C (Predicted)	
Density	1.042 ± 0.06 g/cm ³ (Predicted)	
Solubility	Soluble in water	[ChemicalBook][2]
XLogP3-AA	-0.5	[PubChem][1]
Hydrogen Bond Donors	2	[PubChem][1]
Hydrogen Bond Acceptors	2	[PubChem][1]
Rotatable Bond Count	5	[PubChem][1]

Spectroscopic Data

Detailed experimental spectroscopic data for **6-hydroxyhexanamide** is limited in the public domain. However, based on its structure, the expected spectral characteristics are as follows:

¹H NMR Spectroscopy: A predicted ¹H NMR spectrum would show distinct signals for the protons on the carbon chain, the hydroxyl group, and the amide group. The chemical shifts would be influenced by the neighboring functional groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the amide group would appear at the most downfield position.

Mass Spectrometry: The mass spectrum of **6-hydroxyhexanamide** would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl and hydroxyl groups.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the hydroxyl group, N-H stretching bands for the amide group, and a strong C=O stretching band for the amide carbonyl.

Experimental Protocols

Synthesis of 6-Hydroxyhexanamide

Two primary routes for the synthesis of **6-hydroxyhexanamide** are from ϵ -caprolactone or 6-hydroxyhexanoic acid.

1. Synthesis from ϵ -Caprolactone and Ammonia:

This method involves the ring-opening of ϵ -caprolactone with ammonia. A study has described this reaction in supercritical water, which proceeds through the formation of 6-hydroxyhexanoic acid, followed by amidation.^{[3][4]}

- Reaction: ϵ -caprolactone + $\text{NH}_3 \rightarrow$ **6-hydroxyhexanamide**
- Protocol Outline:
 - ϵ -Caprolactone and an excess of ammonia are reacted in a high-pressure reactor with water as the solvent.
 - The mixture is heated to supercritical temperatures (e.g., 380 °C) and pressures (e.g., 38 MPa).^{[3][4]}
 - The reaction proceeds for a defined period (e.g., 60 minutes) to yield **6-hydroxyhexanamide**, which can then undergo intramolecular dehydration to form ϵ -caprolactam under these conditions.^{[3][4]}

2. Synthesis from 6-Hydroxyhexanoic Acid and Ammonia:

This is a classical amidation reaction.

- Reaction: 6-hydroxyhexanoic acid + $\text{NH}_3 \rightarrow$ **6-hydroxyhexanamide** + H_2O
- Protocol Outline:
 - 6-Hydroxyhexanoic acid is reacted with an ammonia source (e.g., aqueous ammonia or ammonia gas).
 - The reaction is typically heated to drive off the water formed and shift the equilibrium towards the product.
 - The product, **6-hydroxyhexanamide**, can be purified by crystallization or chromatography.

A detailed laboratory-scale protocol for this specific transformation is not readily available in the cited literature, but general methods for the amidation of carboxylic acids can be adapted.

Logical Relationships and Workflows

The synthesis of **6-hydroxyhexanamide** and its subsequent conversion to ϵ -caprolactam can be visualized as a sequential process.

Caption: Synthesis pathway of **6-hydroxyhexanamide** and its conversion.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of information in the scientific literature regarding the specific biological activities of **6-hydroxyhexanamide** and its involvement in any signaling pathways. Its structural similarity to other biologically active molecules, such as derivatives of 6-aminohexanoic acid, suggests that it could potentially interact with biological systems, but this remains an area for future research.

Applications

The primary application of **6-hydroxyhexanamide** is as a monomer in polymer synthesis. Its bifunctional nature allows for the creation of poly(ester-amide)s, which can have tunable properties based on the co-monomers used.^[5] Additionally, derivatives of **6-hydroxyhexanamide** have been explored for use in creating chelating resins for the removal of heavy metals from aqueous solutions.^[5]

Conclusion

6-Hydroxyhexanamide is a molecule with potential in materials science, primarily as a building block for polymers. While its basic chemical identity is established, there is a notable lack of comprehensive experimental data for many of its key physical and spectral properties. Furthermore, its biological activity remains unexplored. This guide provides a summary of the current knowledge and highlights the areas where further research is needed to fully characterize this compound and unlock its potential applications.

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